(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride
Overview
Description
“(S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride” is a compound that contains an amino group (-NH2), a methoxy group (-OCH3), and a hydroxyl group (-OH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine with a 4-methoxyphenyl-containing compound, followed by the addition of a hydrochloride to form the hydrochloride salt .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amino, methoxy, and hydroxyl functional groups would likely have a significant impact on the compound’s three-dimensional structure .Chemical Reactions Analysis
The amino, methoxy, and hydroxyl functional groups in this compound could participate in a variety of chemical reactions. For example, the amino group could engage in reactions such as acylation or alkylation, while the hydroxyl group could be involved in reactions such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar amino and hydroxyl groups could impact the compound’s solubility in water .Scientific Research Applications
Overview
The compound (S)-3-Amino-2-(4-methoxy-phenyl)-propan-1-ol, hydrochloride, does not have direct matches in scientific literature regarding its specific applications. However, examining closely related compounds and their functionalities can provide insights into the potential applications of this compound in scientific research. This approach is useful because chemical analogues often share similar properties and applications.
Related Compounds and Applications
FTY720 (Fingolimod) Research :FTY720, chemically 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, is a structurally similar compound with significant immunosuppressive and potential antitumor effects. It's primarily used in multiple sclerosis treatment. The immunosuppressive properties arise from its ability to activate sphingosine-1-phosphate receptors (S1PRs). Additionally, FTY720 has demonstrated preclinical antitumor efficacy in several cancer models, indicating its potential in cancer therapy research (Li Zhang et al., 2013).
Chitosan Research :Chitosan, an aminopolysaccharide, showcases the utility of compounds with amino groups in biocompatibility, antimicrobial, and various biomedical applications. Its properties highlight the potential of this compound in similar applications, especially considering its amino group and potential for bioactivity (D. Raafat & H. Sahl, 2009).
Phosphonic Acid Research :Research on phosphonic acid and its derivatives, which share a functional group similarity with the compound , underscores the versatility of such compounds in drug design, surface functionalization, and as bioactive molecules. This suggests potential applications of this compound in designing new materials or as a bioactive compound (C. M. Sevrain et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with smooth muscle within the gastrointestinal tract .
Mode of Action
It is suggested that it may work directly on smooth muscle within the gastrointestinal tract and may have an anaesthetic effect . It may also affect calcium channels and muscarinic receptors .
Biochemical Pathways
It is likely that the compound’s interaction with its targets leads to changes in cellular signaling pathways, particularly those involving calcium ion channels and muscarinic receptors .
Pharmacokinetics
Similar compounds are known to be metabolized mostly by esterases .
Result of Action
Based on its proposed mode of action, it may lead to relaxation of smooth muscle cells in the gastrointestinal tract .
Safety and Hazards
Properties
IUPAC Name |
(2S)-3-amino-2-(4-methoxyphenyl)propan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-13-10-4-2-8(3-5-10)9(6-11)7-12;/h2-5,9,12H,6-7,11H2,1H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRWOJRZSURAOL-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CN)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1442114-73-9 | |
Record name | Benzeneethanol, β-(aminomethyl)-4-methoxy-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1442114-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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